An In-Depth Technical Guide to the Mechanism of Action of GSK3739936
An In-Depth Technical Guide to the Mechanism of Action of GSK3739936
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3739936 (also known as BMS-986180) is a potent, investigational allosteric inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase (IN).[1][2] This document provides a comprehensive technical overview of its mechanism of action, supported by preclinical data. GSK3739936 exhibits a novel dual mechanism, disrupting both the early and late stages of the HIV-1 replication cycle. It binds to a pocket at the interface of two integrase monomers, which is also the binding site for the host protein LEDGF/p75.[1] This allosteric binding event prevents the proper integration of the viral DNA into the host genome and, crucially, induces aberrant multimerization of integrase, leading to the formation of non-infectious virions.[1] While demonstrating promising antiviral potency and a favorable preclinical pharmacokinetic profile, development of GSK3739936 was halted due to adverse findings in rat toxicology studies.[1][2]
Core Mechanism of Action: Dual Disruption of HIV-1 Replication
GSK3739936's primary mode of action is the allosteric inhibition of HIV-1 integrase, a key enzyme essential for viral replication. This inhibition manifests in a dual-pronged attack on the viral lifecycle:
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Early-Phase Inhibition: Interference with Viral DNA Integration: By binding to the catalytic core domain of integrase at the LEDGF/p75 binding site, GSK3739936 prevents the stable assembly of the integrase-viral DNA complex, known as the intasome. This disruption occurs at or prior to the 3'-processing step, a critical prerequisite for the integration of the proviral DNA into the host cell's chromosome.
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Late-Phase Inhibition: Induction of Aberrant Integrase Multimerization: During the maturation phase of the viral lifecycle, GSK3739936 promotes the abnormal, higher-order multimerization of integrase proteins. This leads to the formation of defective, replication-incompetent viral particles. These virions are characterized by a mislocalized ribonucleoprotein complex, situated outside of a condensed viral core, rendering them non-infectious to new cells.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of GSK3739936.
Table 1: In Vitro Antiviral Activity of GSK3739936
| Parameter | Virus Strain/Cell Line | Value |
| EC50 | HIV-1 (unspecified strain) | 1.7 nM |
| CC50 | Not explicitly stated in search results | >90 µM (for a similar compound) |
EC50: 50% effective concentration. CC50: 50% cytotoxic concentration.
Table 2: Preclinical Pharmacokinetic Profile of a Promising Lead Compound (Compound 29, a close analog of GSK3739936)
| Species | Parameter | Value |
| Rat | Pharmacokinetic Profile | Described as "good" |
| Multiple Preclinical Species | Predicted Human Efficacious Dose | Low |
Detailed pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and bioavailability (F) for GSK3739936 were not available in the provided search results but were generally described as favorable for the lead compound.
Table 3: Toxicology Findings for GSK3739936
| Species | Finding |
| Rat | Precluded further development |
The specific nature of the toxicological findings in rats was not detailed in the provided search results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of allosteric HIV-1 integrase inhibitors like GSK3739936.
1. HIV-1 Antiviral Assay (Cell-Based)
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Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit HIV-1 replication in cell culture.
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Cell Line: MT-2 cells.
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Virus: HIV-1 laboratory-adapted strains.
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Procedure:
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Seed MT-2 cells in 96-well plates.
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Prepare serial dilutions of GSK3739936.
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Infect the cells with a known multiplicity of infection (MOI) of HIV-1 in the presence of the various concentrations of the compound.
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Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
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Measure the extent of viral replication. This can be done through various methods, such as quantifying the activity of viral reverse transcriptase in the culture supernatant or measuring the expression of a reporter gene (e.g., luciferase) engineered into the viral genome.
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The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
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2. Cytotoxicity Assay
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Objective: To determine the 50% cytotoxic concentration (CC50) of the compound.
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Cell Line: MT-2 cells (or other relevant cell lines).
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Procedure:
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Seed cells in 96-well plates.
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Expose the cells to serial dilutions of GSK3739936.
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Incubate for the same duration as the antiviral assay.
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Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that measures ATP content.
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The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
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3. In Vitro Metabolic Stability Assay
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Objective: To assess the rate at which the compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.
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System: Liver microsomes or hepatocytes from various species (e.g., human, rat, monkey).
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Procedure:
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Incubate GSK3739936 at a known concentration with a suspension of liver microsomes or hepatocytes, supplemented with necessary cofactors (e.g., NADPH for cytochrome P450-mediated metabolism).
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Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
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Quench the metabolic reaction in the samples.
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Quantify the remaining concentration of the parent compound in each sample using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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The rate of disappearance of the compound is used to calculate parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).
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4. In Vivo Pharmacokinetic Study
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Objective: To determine the pharmacokinetic profile of the compound in preclinical animal models.
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Species: Typically rodents (e.g., rats) and non-rodents (e.g., dogs or monkeys).
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Procedure:
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Administer a single dose of GSK3739936 to the animals, either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess bioavailability.
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Collect blood samples at multiple time points after dosing.
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Process the blood samples to obtain plasma.
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Quantify the concentration of GSK3739936 in the plasma samples using LC-MS/MS.
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Plot the plasma concentration versus time profile and use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).
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Visualizations: Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of GSK3739936 on the HIV-1 replication cycle.
Caption: Experimental workflow for determining the in vitro antiviral activity (EC50).
Caption: General workflow for an in vivo pharmacokinetic study.
